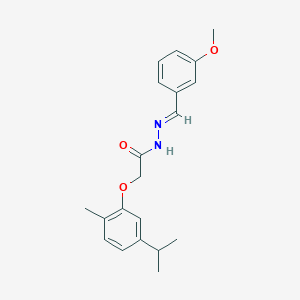
(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol is an organic compound characterized by its unique structure, which includes an allyloxy group, a hydroxymethyl group, and a methyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Allylation: Introduction of the allyloxy group through a reaction with an allyl halide in the presence of a base.
Hydroxymethylation: Introduction of the hydroxymethyl group via a formylation reaction followed by reduction.
Methylation: Introduction of the methyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Reduction of the allyloxy group to an alkyl group.
Substitution: Halogenation of the phenyl ring or substitution of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents like bromine or chlorine, and nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkylated derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they exhibit bioactivity such as anti-inflammatory or antimicrobial properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-methanol would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-ethanol: Similar structure but with an ethanol group instead of methanol.
(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-propane: Similar structure but with a propane group.
(2-Allyloxy-3-hydroxymethyl-5-methyl-phenyl)-butanol: Similar structure but with a butanol group.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
[3-(hydroxymethyl)-5-methyl-2-prop-2-enoxyphenyl]methanol |
InChI |
InChI=1S/C12H16O3/c1-3-4-15-12-10(7-13)5-9(2)6-11(12)8-14/h3,5-6,13-14H,1,4,7-8H2,2H3 |
InChI-Schlüssel |
CFHSDNNBMCMKST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CO)OCC=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11976387.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11976390.png)
![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11976398.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976405.png)




![10,20,37,47-tetramethyl-12,15,18,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.019,28.022,27.029,38.030,35.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,19(28),20,22,24,26,29(38),30,32,34,36,47,49,51,53-icosaene](/img/structure/B11976426.png)
![4-bromo-2-[(E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11976427.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B11976432.png)
![N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide](/img/structure/B11976444.png)

![2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11976479.png)
